N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

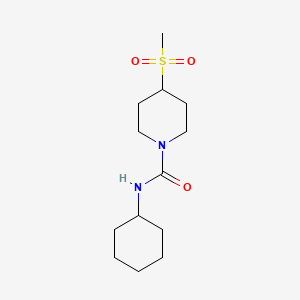

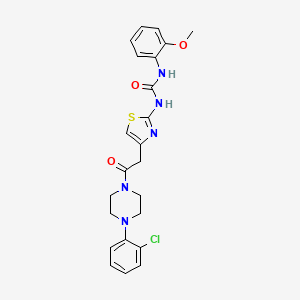

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine is a chemical compound with the CAS Number: 933730-65-5 . It has a molecular weight of 190.29 . It is in powder form .

Molecular Structure Analysis

The IUPAC Name for this compound is N,N-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine . The InChI Code is 1S/C12H18N2/c1-14(2)11-8-7-10-5-3-4-6-12(10)13-9-11/h3-6,11,13H,7-9H2,1-2H3 .Physical and Chemical Properties Analysis

The compound is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Enantioselective Synthesis and Metabolites Analysis

The compound plays a critical role in the enantioselective synthesis of metabolites of vasopressin V2 receptor antagonist OPC-31260. The synthesis process involves lipase-catalyzed transesterification to achieve chiral separation and further chemical transformations to obtain various metabolites, demonstrating the compound's utility in the development of therapeutic agents (Matsubara et al., 2000).

Catalytic C-H Activation for Heterocycles Synthesis

It is utilized in the catalytic C-H activation of phenylethylamines or benzylamines and their annulation with allenes to synthesize tetrahydro-3-benzazepines. This method assumes the activation of a C-H bond directed by the primary amine, indicating its importance in creating complex molecular structures with potential pharmaceutical applications (Rodríguez et al., 2014).

Spectroscopic and Computational Studies

Benzimidazole-tethered oxazepine hybrids were synthesized, highlighting the compound's role in developing novel heterocyclic compounds with potential applications in non-linear optical (NLO) properties. Spectroscopic methods and computational studies were employed to understand the molecular structure and properties of these compounds (Almansour et al., 2016).

Ligand Synthesis for Ammonium Cation Interaction

New ligands bearing tetraazamacrocycle bases were synthesized for interacting with simple ammonium cations. This research underscores the compound's utility in developing selective ligands for ion recognition, which could be applied in environmental or biological sensors (Formica et al., 2003).

Novel Routes to Benzazepines

Two general routes to synthesize 1,4-disubstituted benzazepines were described, utilizing phenethylamino alcohol as an intermediate. This research highlights the synthetic versatility of the compound in creating diverse benzazepine derivatives with potential applications in medicinal chemistry (Gerritz et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, indicates that it is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, to use personal protective equipment as required, to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Mechanism of Action

Target of Action

It is often used as a versatile solvent in various chemical reactions .

Mode of Action

The compound interacts with its targets through its role as a solvent. It facilitates the N-alkylation of amines and O-alkylation of aldoses . It also acts as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .

Biochemical Pathways

The compound is involved in the preparation of poly (aryl ethers), indicating its role in the polymerization pathway . The downstream effects of this pathway include the formation of polymeric materials with potential applications in various industries.

Result of Action

Its use as a solvent in various chemical reactions suggests that it plays a crucial role in facilitating these reactions and influencing their outcomes .

Biochemical Analysis

Biochemical Properties

It is known to be involved in the N-alkylation of amines and O-alkylation of aldoses .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Metabolic Pathways

Properties

IUPAC Name |

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(2)11-8-7-10-5-3-4-6-12(10)13-9-11/h3-6,11,13H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNDJMBBVBQZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=CC=CC=C2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2991392.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-2-chloroacetamide](/img/structure/B2991394.png)

![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)

![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)

![2-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B2991398.png)

![1-[1-(4-Tert-butylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2991404.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2991405.png)